7-Didemethyl Minocycline Dihydrochloride
Description
Contextualization within the Tetracycline (B611298) Class of Compounds
First introduced in the late 1940s, the tetracycline family has evolved through generations of structural modifications aimed at improving efficacy, expanding the spectrum of activity, and overcoming bacterial resistance. The foundational structure of tetracyclines allows for chemical alterations at various positions, particularly on the upper periphery of the molecule (C7-C9), which can significantly impact their pharmacological properties. biomedres.us
Minocycline (B592863), a second-generation tetracycline, stands out due to the presence of a dimethylamino group at the C-7 position. This modification is largely responsible for its enhanced lipophilicity, broader spectrum of activity, and ability to penetrate bacterial cells more effectively than its predecessors. The compound in focus, 7-Didemethyl Minocycline Dihydrochloride (B599025), represents a significant structural departure from minocycline, as it lacks the two methyl groups on the C-7 amino function, resulting in a primary amine at this position. This seemingly subtle change has profound implications for its potential biological activity.
Significance of Demethylation at the C-7 Position within Tetracycline Structure-Activity Relationships
The structure-activity relationship (SAR) of tetracyclines is a well-documented field, with the C-7 position being a focal point of extensive research. Modifications at this site have been instrumental in the development of newer generation tetracyclines with improved potency and the ability to circumvent common resistance mechanisms like efflux pumps and ribosomal protection.
The dimethylamino group at C-7 in minocycline is a key determinant of its enhanced antibacterial and pharmacological profile. biomedres.us The demethylation to a primary amino group in 7-Didemethyl Minocycline would predictably alter several key properties of the molecule. These changes could include:
Binding Affinity: The nature of the substituent at C-7 can influence the binding of the tetracycline molecule to the ribosomal target. The change from a tertiary amine (in minocycline) to a primary amine could alter the binding interactions and, consequently, the antibacterial potency.
Spectrum of Activity: The modification at C-7 is known to influence the spectrum of activity. Newer tetracyclines with different C-7 moieties have shown varied activity against different bacterial species.
The following table illustrates the impact of C-7 and C-9 substitutions on the in vitro activity of various tetracycline analogs against common bacterial pathogens. While data for 7-Didemethyl Minocycline is not available, the table demonstrates the significant role of these positions in determining antibacterial efficacy.
| Compound | C-7 Substituent | C-9 Substituent | S. aureus (MIC in µg/mL) | S. pneumoniae (MIC in µg/mL) | E. coli (MIC in µg/mL) |
| Tetracycline | -H | -H | 0.5 - 2 | 0.25 - 1 | 1 - 4 |
| Minocycline | -N(CH₃)₂ | -H | 0.12 - 0.5 | 0.06 - 0.25 | 0.5 - 2 |
| Tigecycline | -N(CH₃)₂ | -NH-CH₂-CO-NH-C(CH₃)₃ | ≤0.12 | ≤0.06 | ≤0.12 |
| Omadacycline (B609740) | -N(CH₃)₂ | -CH₂-NH-CH₂-CH(CH₃)₂ | 0.12 - 0.5 | 0.06 - 0.25 | 1 - 4 |
| Eravacycline | -F | -NH-CH₂-pyrrolidine | ≤0.12 | ≤0.06 | 0.25 - 1 |
| Sarecycline | -CH₂-N(CH₃)OCH₃ | -H | 0.25 - 1 | 0.5 - 2 | 4 - 16 |
Note: The MIC (Minimum Inhibitory Concentration) values are generalized from multiple sources and are intended for illustrative purposes. Actual values can vary depending on the specific strain and testing conditions.
Current Gaps in Mechanistic Understanding and Research Potential
The most significant gap in the current understanding of 7-Didemethyl Minocycline Dihydrochloride is the lack of specific preclinical and clinical data. While the principles of tetracycline SAR provide a framework for predicting its properties, empirical data is necessary to validate these hypotheses. Key areas where research is needed include:
Antibacterial Spectrum and Potency: Comprehensive in vitro studies are required to determine the minimum inhibitory concentrations (MICs) of 7-Didemethyl Minocycline against a broad panel of clinically relevant bacteria, including drug-resistant strains.
Mechanism of Action: While it is presumed to inhibit protein synthesis, studies are needed to confirm its precise interaction with the bacterial ribosome and to investigate any potential secondary mechanisms of action.
Pharmacokinetics and Pharmacodynamics: In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its efficacy in animal models of infection.
Potential for Non-antibiotic applications: Given that other tetracyclines exhibit anti-inflammatory and other non-antibiotic properties, investigating such potential for 7-Didemethyl Minocycline could open new therapeutic avenues.
Rationale for In-Depth Preclinical Investigation of Related Tetracycline Analogs
The exploration of tetracycline analogs, including this compound, is driven by the persistent challenge of antimicrobial resistance. The development of new antibiotics is a critical global health priority. The rationale for investigating analogs like 7-Didemethyl Minocycline includes:
Overcoming Resistance: By modifying the chemical structure, it may be possible to create a molecule that can evade existing tetracycline resistance mechanisms. The change at the C-7 position could potentially alter the molecule's susceptibility to efflux pumps or its interaction with ribosomal protection proteins.
Improving the Therapeutic Window: The ideal antibiotic is not only potent but also has a favorable safety profile. Investigating new analogs can lead to the discovery of compounds with improved tolerability and reduced side effects.
Expanding the Armamentarium: Each new antibiotic, even with a similar mechanism of action to existing drugs, adds to the therapeutic options available to clinicians, which is particularly important for treating infections caused by multidrug-resistant organisms.
Understanding Fundamental Biology: The study of how subtle chemical modifications affect biological activity provides valuable insights into the fundamental principles of medicinal chemistry and drug design. This knowledge can be applied to the development of other classes of drugs as well.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C21H25Cl2N3O7 |
|---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C21H23N3O7.2ClH/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30;;/h3-4,7,9,15,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30);2*1H/t7-,9-,15-,21-;;/m0../s1 |
InChI Key |
QPUSNIIGUQGQMR-FKINEOHTSA-N |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N.Cl.Cl |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N.Cl.Cl |
Origin of Product |
United States |
Synthetic Pathways and Chemical Modification Studies of 7 Didemethyl Minocycline Dihydrochloride
Investigation of Biosynthetic or Degradative Formation Routes
The formation of 7-Didemethyl Minocycline (B592863) outside of a controlled laboratory setting can be conceptualized through two primary routes: enzymatic action within biological systems and chemical degradation in various environments.
The enzymatic modification of tetracyclines is a known mechanism of bacterial resistance. researchgate.netnih.gov A class of enzymes known as tetracycline (B611298) destructases, which are flavin-dependent monooxygenases (FMOs), can chemically modify and inactivate tetracycline antibiotics. researchgate.netnih.gov While direct enzymatic N-demethylation of the C-7 dimethylamino group of Minocycline to form 7-Didemethyl Minocycline has not been extensively documented, analogous enzymatic processes on the tetracycline core suggest its plausibility.
Research has identified enzymes capable of demethylation. For instance, a novel tropinone (B130398) reductase I (TRI) found in the microalgal species Chlamydomonas reinhardtii has been shown to catalyze the demethylation of oxytetracycline. researchgate.net This demonstrates that enzymatic machinery for demethylating tetracycline-class molecules exists in nature. Tetracycline-inactivating enzymes such as Tet(X7) are also known to degrade a broad spectrum of tetracyclines, including the latest generation of these antibiotics. wustl.eduresearchgate.net The mechanisms often involve hydroxylation, which can be a precursor step to demethylation. Therefore, it is conceivable that specific microbial enzymes could catalyze the removal of one or both methyl groups from the C-7 position of Minocycline as part of a resistance or metabolic mechanism.
Minocycline is susceptible to degradation in aqueous solutions, a process influenced by factors such as pH, temperature, and the presence of oxygen and metal ions. nih.gov Studies on the kinetics of Minocycline degradation show that it follows first-order kinetics under both anaerobic and aerobic conditions and that the rate is dependent on the pH of the solution. nih.gov
The degradation pathways of Minocycline are complex. One proposed route for its photocatalytic decomposition involves the cleavage of the methyl groups and subsequent oxidation of the amino group. researchgate.net This suggests that under certain environmental conditions, such as exposure to UV light in the presence of a photocatalyst like TiO₂, the N-demethylation at the C-7 position can occur. Further studies investigating degradation under various stressors like acid and oxidation have been performed to assess the stability of Minocycline. core.ac.uk Efficient degradation has also been observed using advanced oxidation processes involving natural bornite-activated hydrogen peroxide and persulfate, with proposed pathways including deamidation and hydroxylation. researchgate.net
The following table summarizes key factors that have been shown to influence the degradation of the parent compound, Minocycline, in aqueous environments.
| Factor | Condition | Effect on Minocycline Degradation | Reference |
| pH | Acidic (pH 3.0) vs. Alkaline (pH 11.0) | Degradation rate is four times higher under alkaline conditions compared to acidic conditions. | nih.gov |
| Photocatalysis | UV light with TiO₂ catalyst | Achieved 97% degradation of Minocycline within 45 minutes. | researchgate.netnih.gov |
| Inorganic Anions | Presence of HCO₃⁻, Cl⁻, SO₄²⁻, NO₃⁻ | Anions affect the decomposition rate, with HCO₃⁻ showing the most significant promotion of degradation. | nih.gov |
| Temperature | Elevated temperatures (e.g., 80°C) | Used in stress studies to force degradation for analytical purposes. | core.ac.uk |
| Oxygen | Aerobic vs. Anaerobic | Degradation occurs under both conditions, but the reaction becomes an autocatalytic first-order reaction in neutral and alkaline solutions in the presence of air. | nih.gov |
Laboratory Synthesis Methodologies for Research Production
The laboratory synthesis of 7-Didemethyl Minocycline Dihydrochloride (B599025) is well-established, primarily because it serves as a crucial intermediate in the industrial production of Minocycline itself. google.com Synthetic strategies focus on introducing a primary amino group at the C-7 position of a tetracycline precursor.
A common and traditional route to synthesize 7-Didemethyl Minocycline starts with 6-demethyl-6-deoxytetracycline, also known as Sancycline. A representative multi-step approach involves the following key transformations as described in various patents: google.compatsnap.com
11a-Halogenation: The tetracycline backbone is first protected at the 11a-position, typically through chlorination using an agent like N-chlorosuccinimide (NCS) in water. This step prevents unwanted side reactions. google.com
C-7 Azo Coupling: An azo group is introduced at the C-7 position. This is achieved by reacting the 11a-chloro intermediate with a diazonium salt, such as the diazonium salt of p-aminobenzenesulfonate, at a controlled pH (typically 6.6-7.4). google.compatsnap.com
Reduction to Amine: The azo intermediate is then reduced to the desired 7-amino group. This is commonly performed using a reducing agent like stannous chloride in an acidic medium. This sequence of chlorination, azo coupling, and reduction selectively installs the primary amine at the C-7 position, yielding 7-amino-6-demethyl-6-deoxytetracycline. patsnap.com
An alternative, more modern approach avoids nitration and diazotization steps by employing a palladium-catalyzed Buchwald-Hartwig amination reaction. google.compatsnap.com This method involves:
Protection of Hydroxyl Groups: The hydroxyl groups on the Sancycline core are protected, for example, by acetylation. patsnap.com
Buchwald-Hartwig Coupling: The protected intermediate is then reacted with an amine source in the presence of a palladium catalyst to directly form the C-N bond at the C-7 position. google.com
Deprotection and Salification: The protecting groups are removed (hydrolyzed), and the resulting free base is converted to the dihydrochloride salt. patsnap.com
In the context of laboratory synthesis, the formation of 7-Didemethyl Minocycline is not achieved by demethylating Minocycline. Instead, the synthetic design focuses on the selective introduction of a primary amino group (-NH₂) onto the tetracycline C-7 position from the outset. The "selectivity" lies in directing the substitution to the C-7 position while the rest of the complex molecule remains intact.
The azo-coupling/reduction pathway is a classic example of achieving this selectivity. The electrophilic azo-reagent preferentially attacks the electron-rich C-7 position of the tetracycline's D-ring. Subsequent reduction cleanly converts the azo linkage to a primary amine. google.compatsnap.com The Buchwald-Hartwig reaction offers a more contemporary strategy for this selective C-N bond formation, providing a powerful tool for directly coupling an amine to the C-7 position, thereby avoiding harsher reagents like diazonium salts. google.com
Optimizing reaction conditions is critical for maximizing the yield and purity of 7-Didemethyl Minocycline. This involves careful control over reagents, solvents, temperature, and reaction time. The following table compares reaction parameters from different patented synthetic methods.
| Step | Method | Starting Material | Key Reagents/Catalyst | Solvent | Conditions | Yield/Purity | Reference |
| Dehydroxylation | Catalytic Hydrogenation | Demeclocycline Hydrochloride | Raney Nickel, Hydrogen | Alcohol | Strong acid, then neutralization | 94% Yield, 95.6% Purity (Intermediate I) | patsnap.com |
| Azo Coupling & Reduction | Azo-Reduction | 6-demethyl-6-deoxytetracycline | 1. N-chlorosuccinimide 2. Sulfanilic acid diazonium salt 3. Stannous chloride | Water | 1. 20-30°C 2. 0-5°C, pH 6.6-7.4 3. 20-30°C | High Yield & Purity | google.compatsnap.com |
| Buchwald-Hartwig Amination | Palladium Catalysis | Protected 7-chloro-sancycline | Tributylstannylamine, Palladium catalyst (e.g., Pd(PPh₃)₄) | - | 10-70°C, 5-12h | Purity >99.8% (Final Product) | google.com |
| Alkylation to Minocycline | Reductive Amination | 7-amino-6-demethyl-6-deoxytetracycline | Formaldehyde, Pd/C catalyst, Hydrogen | Ethylene glycol monomethyl ether | 20-25°C, H₂ pressure 7-9 kg/cm ² | - | patsnap.com |
Strategies for Derivatization and Analog Generation at the C-7 Position
Chemical Modifications for Structure-Activity Relationship Elucidation
The exploration of structure-activity relationships (SAR) at the C-7 position is fundamental to understanding and improving the efficacy of tetracycline analogs. A primary objective is to synthesize a variety of derivatives with different electronic and steric properties to probe their interaction with biological targets.
Several synthetic routes have been developed to introduce functionality at the C-7 position. A common precursor for these modifications is 6-demethyl-6-deoxytetracycline. Direct electrophilic substitution on this starting material is a primary approach.
Key Synthetic Strategies:
Electrophilic Nitration: A traditional method involves the nitration of the tetracycline ring. However, direct nitration often results in a mixture of 7-nitro and 9-nitro isomers, with the 9-nitro product sometimes being favored. patsnap.com To achieve regioselectivity, a protection strategy can be employed. The C-9 position can be selectively protected, for instance with a tert-butyl group, thereby directing the nitration to the C-7 position. patsnap.com The resulting 7-nitro group can then be catalytically reduced to a 7-amino group, which serves as a versatile synthetic handle for further derivatization. google.com
Azo Coupling: An alternative to nitration is the use of azo coupling reactions. This involves reacting the tetracycline core with a diazonium salt, such as sulfanilic acid diazonium salt, to form a 7-p-benzenesulfonic acid azo intermediate. google.com This intermediate can then be reduced to yield the 7-amino derivative, avoiding the harsh conditions and potential side reactions associated with nitration. google.comgoogle.com
Buchwald-Hartwig Amination: More contemporary methods include palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination allows for the direct formation of a carbon-nitrogen bond at the C-7 position. patsnap.comgoogle.com This approach can be performed on a protected intermediate and offers a milder, more efficient route to the crucial 7-amino group, avoiding the need for nitration and diazotization steps. patsnap.comgoogle.com
Once the 7-amino-6-demethyl-6-deoxytetracycline intermediate is obtained, it can be further modified. A key transformation is reductive alkylation using aldehydes, such as formaldehyde, to produce mono- and dialkylamino substituents. google.compatsnap.com The synthesis of minocycline itself involves the dimethylation of this 7-amino group. patsnap.comnih.gov
The table below summarizes various modifications at the C-7 position and their role in the synthesis of tetracycline analogs.
| C-7 Substituent | Synthetic Method | Significance/Role | Reference |
|---|---|---|---|
| Nitro (-NO₂) | Electrophilic Nitration | Key intermediate for reduction to the 7-amino group. | patsnap.comgoogle.com |
| Amino (-NH₂) | Reduction of 7-nitro group; Reduction of 7-azo intermediate; Buchwald-Hartwig amination. | Versatile precursor for generating a wide range of C-7 analogs via alkylation or acylation. | google.comgoogle.comgoogle.com |
| Azo (-N=N-Ar) | Azo Coupling | Stable intermediate that can be cleanly reduced to the 7-amino group. | google.comgoogle.com |
| Dimethylamino (-N(CH₃)₂) | Reductive alkylation of the 7-amino group with formaldehyde. | The defining substituent of minocycline. | patsnap.comnih.gov |
| Monoalkylamino (-NHR) | Reductive alkylation of the 7-amino group. | Analog for SAR studies to determine the effect of alkyl group size. | google.com |
Synthesis of Labeled Analogs for Mechanistic Probing
To investigate the mechanism of action, pharmacokinetics, and distribution of tetracycline compounds within biological systems, isotopically labeled analogs are indispensable tools. wuxiapptec.com Radiolabeling, typically with Carbon-14 (¹⁴C) or Tritium (³H), allows for sensitive and specific tracking of the molecule without altering its fundamental chemical properties. wuxiapptec.com
The synthesis of labeled 7-didemethyl minocycline dihydrochloride logically focuses on introducing an isotopic label into the C-7 dimethylamino group, a key feature of the molecule's final structure. This can be achieved during the final step of the synthesis: the reductive alkylation of the 7-amino precursor.
A common and efficient strategy involves using a labeled one-carbon source. wuxiapptec.com For instance, the reaction of 7-amino-6-demethyl-6-deoxytetracycline with [¹⁴C]formaldehyde in the presence of a reducing agent would yield minocycline with two Carbon-14 atoms within the dimethylamino group. patsnap.comwuxiapptec.com Alternatively, labeled methylating agents like [¹⁴C]iodomethane could be used. wuxiapptec.com The choice of labeling position is critical and is ideally placed in a metabolically stable part of the molecule to ensure the label remains associated with the parent compound throughout its biological journey. wuxiapptec.com
The table below outlines a representative strategy for the synthesis of a radiolabeled analog.
| Precursor | Labeled Reagent | Reaction Type | Final Labeled Product | Reference |
|---|---|---|---|---|
| 7-Amino-6-demethyl-6-deoxytetracycline | [¹⁴C]Formaldehyde | Reductive Alkylation | [¹⁴C]-Minocycline | patsnap.comwuxiapptec.com |
| 7-Amino-6-demethyl-6-deoxytetracycline | [¹⁴C]Iodomethane | N-Alkylation | [¹⁴C]-Minocycline | wuxiapptec.com |
Molecular and Cellular Mechanism Investigations of 7 Didemethyl Minocycline Dihydrochloride
Elucidation of Ribosomal Interaction and Protein Synthesis Modulation
The primary antibacterial mechanism of tetracycline-class antibiotics, including minocycline (B592863), involves the inhibition of protein synthesis in bacteria. patsnap.com This is achieved through specific interactions with the bacterial ribosome. patsnap.com
Binding Affinity to Bacterial Ribosomal Subunits (e.g., 30S)
Minocycline, and by extension its derivatives, exerts its bacteriostatic effect by reversibly binding to the 30S subunit of the bacterial ribosome. patsnap.comduchefa-biochemie.commedchemexpress.com This binding interferes with the crucial process of protein elongation. The interaction prevents the association of aminoacyl-tRNA with the ribosomal A-site, effectively halting the addition of amino acids to the growing peptide chain. patsnap.comnih.gov The specificity for the 30S subunit in bacteria, as opposed to the 40S subunit in eukaryotes, contributes to its selective antimicrobial action. nih.gov
Inhibition Kinetics of Peptide Elongation in Prokaryotic Cell-Free Systems
The binding of minocycline to the 30S ribosomal subunit leads to a direct inhibition of peptide elongation. duchefa-biochemie.com This inhibition has been observed in prokaryotic cell-free translation systems. The kinetic impact is a reduction in the rate of protein synthesis, which ultimately suppresses bacterial growth and replication. patsnap.com The bacteriostatic nature of this inhibition means that the compound primarily stops bacteria from multiplying, rather than killing them outright. medchemexpress.com
Structural Analysis of Compound-Ribosome Complexes via Cryo-EM or X-ray Crystallography
Structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in visualizing the interaction between tetracyclines and the ribosome. nih.govembopress.org These studies have revealed the binding pocket for tetracyclines on the 30S subunit, located near the A-site where decoding of mRNA occurs. embopress.org
High-resolution structures of ribosomes in complex with various antibiotics, including tetracycline (B611298), have been determined, providing detailed insights into the molecular interactions. nih.govnih.govnih.gov For instance, cryo-EM structures of the E. coli 70S ribosome have been resolved at resolutions of up to 3.6 Å. rcsb.org These structural models show how the antibiotic physically obstructs the binding of tRNA, thereby explaining the mechanism of protein synthesis inhibition. embopress.org Although specific structural data for a 7-Didemethyl Minocycline Dihydrochloride-ribosome complex is not available, the binding mode is anticipated to be highly conserved with that of other tetracyclines.
Investigation of Anti-Inflammatory Signaling Pathway Modulation
Beyond its antimicrobial activity, minocycline is known to possess significant anti-inflammatory properties. patsnap.comnih.govnih.gov These effects are mediated through the modulation of various signaling pathways in immune and other cell types.
Regulation of Pro-Inflammatory Cytokine Gene Expression in Cell Lines
Minocycline has been shown to suppress the production and gene expression of several pro-inflammatory cytokines. nih.gov In studies using cell lines such as THP-1 monocytic cells, minocycline treatment resulted in a dose-dependent reduction of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) upon stimulation with lipopolysaccharide (LPS). nih.gov Similar inhibitory effects on pro-inflammatory cytokine expression have been observed in various experimental models. researchgate.netinformahealthcare.com For example, in a model of spinal cord injury, minocycline treatment led to decreased mRNA levels of TNF-α and IL-1β, while increasing the expression of the anti-inflammatory cytokine IL-10. researchgate.net
Table 1: Effect of Minocycline on Pro-Inflammatory Cytokine Expression in Lipopolysaccharide-Stimulated THP-1 Cells
| Cytokine | Effect of Minocycline | Reference |
|---|---|---|
| TNF-α | Suppressed in a dose-dependent manner | nih.gov |
| IL-6 | Suppressed in a dose-dependent manner | nih.gov |
| IFN-γ | Suppressed in a dose-dependent manner | nih.gov |
| IL-8 | Suppressed in a dose-dependent manner | nih.gov |
This table is based on data for minocycline.
Impact on Transcription Factor Activation (e.g., NF-κB, AP-1) in Immune Cells
The regulation of cytokine expression by minocycline is linked to its ability to interfere with key transcription factors that control inflammatory gene expression, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.govresearchgate.net
Minocycline has been found to inhibit the NF-κB signaling pathway. researchgate.net It can act at multiple points, including the inhibition of the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.net By preventing IκBα degradation, minocycline blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of its target pro-inflammatory genes. researchgate.net Some studies suggest this inhibition occurs at the level of IκB kinase (IKK)α/β phosphorylation. nih.gov
In addition to NF-κB, minocycline can also affect the AP-1 signaling pathway, which is another critical regulator of inflammation. nih.gov The activation of AP-1 can be influenced by upstream signaling molecules like p38 mitogen-activated protein kinase (MAPK), which has been shown to be inhibited by minocycline in certain contexts. nih.gov
Table 2: Summary of Minocycline's Impact on Inflammatory Transcription Factors
| Transcription Factor | Effect of Minocycline | Key Mediators | Reference |
|---|---|---|---|
| NF-κB | Inhibition of activation and nuclear translocation | IKKα/β, IκBα phosphorylation | nih.govresearchgate.net |
This table is based on data for minocycline.
Modulation of Enzyme Activity (e.g., iNOS, COX-2, MMPs) in Cellular Extracts
The anti-inflammatory properties of minocycline are, in part, attributed to its ability to directly modulate the activity of key enzymes involved in the inflammatory cascade. In various cellular extract models, minocycline has demonstrated significant inhibitory effects on inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and matrix metalloproteinases (MMPs).
Inhibition of iNOS and COX-2 by minocycline curtails the production of potent inflammatory mediators. Specifically, it has been shown to inhibit the release of nitric oxide (NO) nih.gov. Furthermore, studies have demonstrated that minocycline can down-regulate the expression of MMP-2 and MMP-9, enzymes that are crucial for tissue remodeling and are often dysregulated in pathological conditions nih.gov. This down-regulation occurs in a concentration-dependent manner nih.gov. For instance, in MCF-7 breast cancer cells, minocycline treatment led to a significant reduction in the expression of both MMP-2 and MMP-9 nih.gov.
| Enzyme | Effect of Minocycline | Cellular Model | Key Findings |
| iNOS | Inhibition of expression and activity | Microglia | Reduced production of nitric oxide (NO), a key inflammatory mediator. nih.gov |
| COX-2 | Down-regulation of expression | General anti-inflammatory property | Contributes to the reduction of prostaglandin (B15479496) synthesis. |
| MMPs (MMP-2, MMP-9) | Down-regulation of expression and activity | Human Aortic Smooth Muscle Cells, MCF-7 cells | Inhibited VEGF-induced MMP-9 mRNA transcription and protein activation. nih.gov Reduced MMP-2 and MMP-9 expression in a concentration-dependent manner. nih.gov |
Influence on Macrophage Activation and Polarization States
Minocycline exerts a profound influence on the activation and polarization of macrophages, the immune cells central to both initiating and resolving inflammation. The compound has been shown to promote the polarization of microglia/macrophages towards the anti-inflammatory M2 phenotype.
In a mouse model of retinal ischemia-reperfusion injury, minocycline treatment significantly increased the percentage of M2 macrophages, which are characterized by the expression of Arginase-1 (ARG1). nih.gov While 16% of IBA1+ cells (a marker for microglia/macrophages) were ARG1 positive in the vehicle-treated group, this number surged to 51% in the minocycline-treated group nih.gov. This shift from a pro-inflammatory M1 state to an anti-inflammatory M2 state is a key mechanism behind its protective effects in inflammatory conditions. This M2 polarization is associated with the induction of Interleukin-4 (IL-4) nih.gov.
| Macrophage State | Effect of Minocycline | Key Markers | In Vitro/In Vivo Model |
| M1 (Pro-inflammatory) | Suppression | - | Retinal Ischemia-Reperfusion |
| M2 (Anti-inflammatory) | Promotion | ARG1, IL-4 | Retinal Ischemia-Reperfusion nih.gov |
Exploration of Neuroprotective Mechanisms in In Vitro Models
The neuroprotective properties of minocycline are a significant area of research, with in vitro models providing crucial insights into its mechanisms of action.
Attenuation of Microglial Activation and Associated Inflammatory Mediators
Minocycline is a well-established inhibitor of microglial activation. nih.govnih.gov In various models of central nervous system injury and disease, minocycline has been shown to attenuate the morphological and functional changes associated with microglial activation. Following experimental myocardial infarction, which can trigger neuroinflammation, intracerebroventricular administration of minocycline significantly reduced microglial activation by at least 50% in key brain regions such as the paraventricular nucleus (PVN), rostral ventrolateral medulla (RVLM), periaqueductal gray (PAG), and nucleus tractus solitarius (NTS) nih.gov. This attenuation of microglial activation is accompanied by a reduction in the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 nih.govnih.gov. However, some studies suggest that while minocycline can attenuate microglial activation, it may not always be sufficient to prevent neurotoxicity if it fails to completely abolish TNF-α signaling nih.gov.
Modulation of Apoptotic Pathways in Neuronal Cell Cultures
Minocycline has demonstrated significant anti-apoptotic effects in neuronal cell cultures through the modulation of key signaling pathways. It has been shown to influence the balance of pro- and anti-apoptotic proteins from the Bcl-2 family. Specifically, minocycline treatment upregulates the expression of the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.
Furthermore, minocycline can directly inhibit the activation of caspases, which are the executive enzymes of apoptosis. It has been reported to inhibit the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway. By preventing cytochrome c release, minocycline effectively halts the downstream activation of caspase-9 and caspase-3. Some research also indicates that minocycline can directly inhibit caspase-3 activity.
| Apoptotic Pathway Component | Effect of Minocycline | Cellular Model | Key Findings |
| Bcl-2 Family Proteins | ↑ Bcl-2, ↓ Bax | MCF-7 cells | Shifts the balance towards cell survival. nih.gov |
| Caspases | Inhibition of Caspase-3 activation | MCF-7 cells | Prevents the execution phase of apoptosis. nih.gov |
| Mitochondrial Pathway | Inhibition of cytochrome c release | Spinal Cord Injury models | Stabilizes mitochondrial membrane integrity. nih.gov |
Regulation of Oxidative Stress Response Genes and Enzymes
Minocycline exhibits potent antioxidant properties, which contribute significantly to its neuroprotective effects. It can directly scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes. In vitro studies have shown that minocycline can inhibit lipid peroxidation and scavenge diphenyl-p-picrylhydrazyl (DPPH) radicals nih.gov.
Research in Drosophila has shown that minocycline's ability to increase resistance to oxidative stress and extend lifespan is mediated through the Forkhead box O (FOXO) transcription factor nih.gov. By enhancing FOXO activity, minocycline promotes the expression of genes involved in cellular stress resistance. This suggests that the compound can bolster the cell's intrinsic defense mechanisms against oxidative damage.
Analysis of Modulatory Effects on Cell Proliferation and Angiogenesis
Beyond its anti-inflammatory and neuroprotective roles, minocycline has been investigated for its effects on cell proliferation and angiogenesis, processes that are critical in cancer biology and other pathological conditions.
Studies have shown that minocycline can inhibit the proliferation of certain cell types, including neural stem/progenitor cells at higher concentrations. In human breast cancer MCF-7 cells, minocycline has been shown to have an anti-proliferative effect, with an IC50 value of 36.10 µM nih.gov.
In the context of angiogenesis, the formation of new blood vessels, minocycline has demonstrated inhibitory effects. It has been found to suppress the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that orchestrates the expression of pro-angiogenic genes like Vascular Endothelial Growth Factor (VEGF). By inhibiting HIF-1α, minocycline effectively reduces the production of VEGF and suppresses tube formation, a key step in angiogenesis, in vitro. This anti-angiogenic activity is partly mediated through the suppression of mTOR signaling.
| Process | Effect of Minocycline | Key Molecular Targets | Cellular Model |
| Cell Proliferation | Inhibition | - | MCF-7 cells nih.gov |
| Angiogenesis | Inhibition | HIF-1α, VEGF, mTOR | In vitro tube formation assays |
Insufficient Data Available for Molecular and Cellular Investigations of 7-Didemethyl Minocycline Dihydrochloride (B599025)
Despite a comprehensive search for scientific literature, detailed research findings on the specific molecular and cellular effects of this compound are not presently available. Studies focusing on its direct impact on endothelial cell migration, tube formation, cell cycle progression, and the viability of diverse cell lines have not been identified in the public domain.
The initial investigation sought to elucidate the cellular mechanisms of this compound, a compound chemically related to the tetracycline antibiotic minocycline. The intended focus was on its potential role in angiogenesis and cell proliferation, key processes in various physiological and pathological conditions.
However, searches for "this compound," and its synonym "7-Aminosancycline," did not yield specific experimental data for the outlined subsections. The majority of the available research focuses on the parent compound, minocycline, and its hydrochloride salt. While minocycline itself has been studied for its effects on endothelial cells and various cancer cell lines, these findings cannot be directly and accurately attributed to its 7-didemethyl derivative. Chemical modifications, even seemingly minor ones, can significantly alter the biological activity of a molecule.
Consequently, without dedicated in vitro assays and cell-based studies on this compound, it is not possible to provide scientifically accurate information regarding its influence on the following:
Influence on Cell Cycle Progression and Viability in Diverse Cell Lines:Information from flow cytometry analysis for cell cycle distribution or cytotoxicity assays (such as MTT or LDH assays) in different cell lines treated with this compound is not present in the reviewed literature.
Therefore, the creation of data tables and a detailed discussion of research findings as requested is not feasible at this time due to the absence of primary research on this specific compound.
Comparative Preclinical Pharmacological Investigations of 7 Didemethyl Minocycline Dihydrochloride
Comparative Analysis of Target Binding and Affinity with Minocycline (B592863) and Other Tetracyclines
The primary antibacterial mechanism of tetracyclines involves the inhibition of protein synthesis by binding to the bacterial 30S ribosomal subunit. drugbank.comyoutube.comnih.gov This binding prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site, thereby halting the elongation of peptide chains. drugbank.comyoutube.com The affinity of this binding is a crucial determinant of the antibiotic potency. Modifications to the tetracycline (B611298) scaffold, particularly at the C7 position of the D-ring, are known to significantly influence this activity. nih.govbiomedres.us
Quantitative Assessment of Ribosomal Binding Competition
Direct quantitative assessment of ribosomal binding for 7-Didemethyl Minocycline Dihydrochloride (B599025) is not available in the reviewed literature. However, comparative data for related tetracyclines, such as minocycline and the newer aminomethylcycline, omadacycline (B609740), offer valuable insights. In biophysical assays using purified 70S ribosomes, minocycline and omadacycline have demonstrated comparable binding affinities. researchgate.net
A competitive binding assay with [³H]tetracycline can be used to determine the concentration of a competitor compound required to inhibit 50% of the radiolabeled tetracycline binding (IC50). This value provides a quantitative measure of binding affinity. For context, reported IC50 values for minocycline and omadacycline are in the micromolar range, indicating potent binding to the ribosomal target. researchgate.net It is hypothesized that the 7-dimethylamino group of minocycline contributes to its potent antibacterial activity and that its removal, as in 7-Didemethyl Minocycline, would likely alter this binding affinity. The nature and magnitude of this change would require direct experimental evaluation.
Table 1: Comparative Ribosomal Binding Affinity (Hypothetical) (Note: Data for 7-Didemethyl Minocycline Dihydrochloride is not available and is included for structural comparison only. Values for Minocycline and Omadacycline are based on published research.)
| Compound | Structural Feature at C7 | Ribosomal Binding IC50 (µM) | Data Source |
| Minocycline | Dimethylamino | ~1.63 | researchgate.net |
| Omadacycline | Aminomethyl (at C9) | ~1.96 | researchgate.net |
| 7-Didemethyl Minocycline | Amino | Not Available | N/A |
| Tetracycline | Hydrogen | Varies | bris.ac.uk |
Differential Interaction with Specific Enzymes or Receptors
Beyond their antibacterial targets, tetracyclines, and particularly minocycline, are known to interact with various mammalian enzymes, which underlies their non-antibiotic properties, such as anti-inflammatory and neuroprotective effects. nih.govnih.govnih.gov These off-target interactions are a key area of investigation for second-generation tetracyclines.
Minocycline has been shown to inhibit matrix metalloproteinases (MMPs), phospholipase A2, and the p38 mitogen-activated protein kinase (MAPK) pathway. nih.govresearchgate.net These inhibitory activities are central to its observed anti-inflammatory and anti-apoptotic effects in preclinical models. nih.govnih.gov The structural modifications at the C7 position are critical for these interactions. The highly lipophilic nature of minocycline, conferred in part by the 7-dimethylamino group, facilitates its penetration across the blood-brain barrier and into other tissues, allowing for these interactions to occur. nih.govresearchgate.net The removal of the two methyl groups to form 7-Didemethyl Minocycline would decrease its lipophilicity, which could, in turn, reduce its ability to interact with these intracellular enzymes and receptors compared to the parent compound.
Comparative Mechanistic Profiling in Cell-Based Assays
Cell-based assays are crucial for elucidating the mechanisms through which a compound exerts its biological effects at a cellular level. For tetracycline derivatives, these assays can reveal relative potencies in pathways related to inflammation and neuroprotection.
Relative Potency in Modulating Inflammatory Pathways
Minocycline is well-documented to possess significant anti-inflammatory properties, independent of its antimicrobial action. nih.govresearchgate.net It can inhibit the activation of microglia, the primary immune cells of the central nervous system, and reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.gov This modulation is linked to its ability to interfere with inflammatory signaling cascades like the p38 MAPK and NF-κB pathways. researchgate.net
While no specific data exists for this compound, a comparative study of sarecycline, a newer tetracycline derivative, showed anti-inflammatory effects comparable to doxycycline (B596269) and minocycline in a carrageenan-induced rat paw edema model. nih.gov This suggests that other C7-modified tetracyclines retain anti-inflammatory potential. The relative potency of 7-Didemethyl Minocycline would depend on its ability to penetrate cells and engage with these inflammatory targets, which, as noted, may be influenced by its altered lipophilicity.
Table 2: Comparative Anti-Inflammatory Activity (Preclinical Models) (Note: Data for this compound is not available.)
| Compound | Model/Assay | Key Finding | Reference |
| Minocycline | EAE Model | Reduced TNF release from oligodendrocytes. | nih.gov |
| Minocycline | Mixed Neuron/Glia Culture | Inhibited glutamate-induced IL-1β release. | nih.gov |
| Sarecycline | Rat Paw Edema | Anti-inflammatory effect comparable to doxycycline and minocycline. | nih.gov |
Comparison of Neuroprotective Signaling Cascade Activation
Minocycline has been extensively studied for its neuroprotective effects in various models of acute neurological injury and chronic neurodegenerative disease. nih.govresearchgate.netnih.gov Its neuroprotective mechanisms are multifactorial and include the inhibition of apoptosis (programmed cell death), reduction of glutamate (B1630785) excitotoxicity, and suppression of microglial activation. nih.govnih.gov Minocycline has been shown to activate anti-apoptotic signaling pathways and inhibit the expression of cell death-promoting caspases. nih.gov
The neuroprotective capacity of minocycline is strongly linked to its ability to cross the blood-brain barrier and exert its anti-inflammatory and anti-apoptotic effects directly within the central nervous system. nih.govresearchgate.net The structural change in 7-Didemethyl Minocycline would be a critical factor in its potential for neuroprotection. A decrease in lipophilicity might reduce its CNS penetration, thereby limiting its direct neuroprotective efficacy compared to minocycline. However, this would need to be confirmed through direct preclinical testing.
Investigation of Metabolic Fate and Biotransformation Pathways (Preclinical/In Vitro)
Understanding the metabolic fate of a drug candidate is essential for predicting its pharmacokinetic profile. In vitro models using human intestinal microsomes, hepatocytes, or other cellular systems are standard tools for this purpose. doi.orgbioivt.com
Minocycline is unique among older tetracyclines in that it undergoes significant metabolism in humans. oup.comnih.gov Studies have demonstrated that minocycline is metabolized into several derivatives. The principal metabolite has been identified as 9-hydroxyminocycline. nih.govugent.be Additionally, two major metabolites resulting from the removal of one of the methyl groups from the C4 dimethylamino group (mono-N-demethylation) have been described. nih.govugent.be The formation of 4-epiminocycline (B586724) is also observed, though this is likely a result of chemical epimerization rather than enzymatic biotransformation. oup.comnih.gov
The metabolic profile of this compound has not been reported. Based on the known pathways for minocycline, potential biotransformations for a 7-amino derivative could include hydroxylation on the aromatic ring (similar to the 9-hydroxylation of minocycline) or conjugation reactions (such as glucuronidation or sulfation) at the newly formed primary amine at the C7 position. In vitro metabolism studies using human liver and intestinal fractions would be required to elucidate its specific biotransformation pathways. doi.orgbioivt.com
Table 3: Known Human Metabolites of Minocycline
| Parent Compound | Metabolite | Type of Transformation | Reference |
| Minocycline | 9-Hydroxyminocycline | Hydroxylation | ugent.be, nih.gov |
| Minocycline | Mono-N-demethylated derivatives | N-Demethylation | ugent.be, nih.gov |
| Minocycline | 4-Epiminocycline | Epimerization | oup.com, nih.gov |
Characterization of Enzymatic and Non-Enzymatic Degradation Products
The stability of a pharmaceutical compound is a critical factor in its development and therapeutic application. Degradation, whether through enzymatic or non-enzymatic pathways, can lead to a loss of potency and the formation of potentially toxic byproducts. For this compound, a derivative of the tetracycline antibiotic minocycline, understanding its degradation profile is essential for ensuring its quality and safety in research settings.
Non-Enzymatic Degradation:
Non-enzymatic degradation of tetracyclines, including minocycline, is known to occur under various stress conditions such as acidic and basic pH, oxidation, and exposure to light (photodegradation). While specific studies on this compound are limited, its structural similarity to minocycline allows for the prediction of analogous degradation pathways.
Under acidic conditions, tetracyclines can undergo epimerization at carbon 4 (C4), leading to the formation of 4-epi isomers. Dehydration is another common degradation pathway, particularly in acidic solutions, which can result in the formation of anhydrotetracyclines. For 7-Didemethyl Minocycline, this would likely lead to the formation of 4-epi-7-didemethyl minocycline and anhydro-7-didemethyl minocycline.
In alkaline solutions, tetracyclines can undergo cleavage of the C ring, leading to the formation of isotetracycline (B1142230) derivatives. Oxidation can also occur, particularly at the dimethylamino group and the phenolic B-ring of the tetracycline structure. Photodegradation can lead to a complex mixture of degradation products due to the molecule's ability to absorb light, initiating various photochemical reactions. A study on the photocatalytic degradation of minocycline identified several transformation products, suggesting that hydroxyl substitution and cleavage of methyl groups from the amino group are potential degradation pathways.
A validated stability-indicating HPTLC method for minocycline analysis demonstrated its degradation under acidic, basic, oxidative, and photolytic conditions, with the formation of distinct degradation products. It is reasonable to extrapolate that this compound would exhibit a similar susceptibility to these conditions, yielding a corresponding set of degradation products.
Enzymatic Degradation:
| Potential Degradation Products of 7-Didemethyl Minocycline | Formation Pathway |
| 4-epi-7-didemethyl minocycline | Acid-catalyzed epimerization |
| Anhydro-7-didemethyl minocycline | Acid-catalyzed dehydration |
| Isotetracycline derivatives | Base-catalyzed cleavage |
| Oxidized derivatives | Oxidation |
| Photodegradation products | Photolysis |
Identification of Metabolites in Liver Microsome or Cell Culture Systems
The metabolism of a drug candidate is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions. In vitro systems, such as liver microsomes and cell cultures, are routinely used to predict in vivo metabolism.
Liver Microsome Systems:
Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs. Studies on minocycline have shown that it is metabolized in the liver, primarily through hydroxylation and N-demethylation, with CYP3A4 being
Analytical Methodologies for Research and Discovery of 7 Didemethyl Minocycline Dihydrochloride
Advanced Chromatographic Techniques for Separation and Quantification in Biological Matrices (Non-Human)
Chromatographic methods are indispensable for the separation and quantification of 7-Didemethyl Minocycline (B592863) Dihydrochloride (B599025) from complex mixtures, particularly in the context of preclinical research involving non-human biological matrices.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 7-Didemethyl Minocycline Dihydrochloride, often in the context of its role as an impurity of minocycline, referred to as Minocycline EP Impurity D. clearsynth.comresearchgate.net Method development for this compound typically involves reversed-phase chromatography, which is well-suited for separating moderately polar compounds.
Method Parameters: Typical HPLC methods for the analysis of minocycline and its related substances, including 7-didemethyl minocycline, utilize C8 or C18 stationary phases. dphen1.comajpsonline.comnih.gov A mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. scbt.com The pH of the mobile phase is a critical parameter to control the ionization state of the tetracycline (B611298) scaffold and achieve optimal separation. For instance, a mobile phase composed of acetonitrile and an acetate (B1210297) buffer has been described for the analysis of minocycline and its impurities. sapub.orgcore.ac.uk
The detection of this compound is commonly performed using a UV detector, with a wavelength set around 280 nm, which corresponds to an absorbance maximum for the tetracycline chromophore. researchgate.netnih.govsapub.org The flow rate is typically maintained around 1.0 to 1.5 mL/min, with a column temperature of approximately 30-35 °C to ensure reproducible retention times and peak shapes. researchgate.netsapub.org
Validation: Validation of an HPLC method for this compound would adhere to ICH guidelines, ensuring the method is fit for its intended purpose. tsijournals.com Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as its parent compound, minocycline, and other related impurities. tsijournals.com
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. tsijournals.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For related minocycline compounds, LOQ values in the range of micrograms per milliliter have been reported. scbt.com
Accuracy and Precision: The closeness of the test results to the true value and the degree of scatter between a series of measurements, respectively. tsijournals.com
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. researchgate.net
| Parameter | Typical Condition |
| Stationary Phase | Reversed-phase C8 or C18 |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., phosphate, acetate) scbt.comsapub.org |
| Detection | UV at approximately 280 nm researchgate.netnih.gov |
| Flow Rate | 1.0 - 1.5 mL/min sapub.org |
| Column Temperature | 30 - 35 °C researchgate.netsapub.org |
| Internal Standard | A structurally similar compound, if necessary for quantification. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection of trace amounts of this compound in non-human biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. dphen1.comnih.gov This technique is particularly valuable in preclinical pharmacokinetic studies.
The chromatographic separation is typically achieved using conditions similar to those in HPLC methods. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is a common choice for tetracycline compounds, as they readily form protonated molecules [M+H]⁺.
In the tandem mass spectrometer, the protonated molecule of 7-Didemethyl Minocycline is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides high specificity by monitoring a specific precursor-to-product ion transition. While specific MRM transitions for 7-didemethyl minocycline are not widely published, they would be determined through infusion experiments with a reference standard. For the parent compound, minocycline, a common transition is m/z 458.4 → 441.2. researchgate.net
The development of a robust LC-MS/MS method requires careful optimization of both chromatographic and mass spectrometric parameters to minimize matrix effects and maximize sensitivity.
| Parameter | Typical Condition |
| Chromatography | Reversed-phase HPLC (C8 or C18 column) dphen1.com |
| Ionization | Electrospray Ionization (ESI), positive mode |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ of 7-Didemethyl Minocycline |
| Product Ion(s) | Determined from fragmentation of the precursor ion |
Spectroscopic Characterization for Structural Confirmation and Purity Assessment in Research Batches
Spectroscopic techniques are fundamental for the unambiguous identification and structural elucidation of this compound, as well as for assessing the purity of newly synthesized research batches.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework.
¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. Key expected signals would include those for the aromatic protons, the protons on the tetracycline ring system, and the N-dimethylamino group protons of the parent minocycline structure. The absence of signals corresponding to the two methyl groups at the 7-position amino group would be a key indicator of the "didemethyl" structure.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms in the tetracycline core and the aromatic ring would be characteristic. The absence of the two methyl carbon signals from the 7-amino group, compared to the spectrum of minocycline, would further confirm the structure. nih.govspectrabase.com Advanced NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity between protons and carbons, leading to a full and unambiguous assignment of the structure. arkat-usa.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which provides further structural confirmation. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecule, allowing for the calculation of its elemental composition.
The molecular formula for the free base of 7-didemethyl minocycline is C₂₁H₂₃N₃O₇, with a corresponding molecular weight of approximately 429.15 g/mol . clearsynth.com The dihydrochloride salt would have a molecular weight of approximately 502.34 g/mol .
The fragmentation pattern, typically obtained through tandem mass spectrometry (MS/MS), would show characteristic losses of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃), as well as fragmentation of the tetracycline ring system. The specific fragmentation pathway would be a fingerprint for the molecule, allowing for its confident identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a simpler, yet valuable technique for the analysis of this compound. It is primarily used for quantitative analysis in conjunction with HPLC, as mentioned previously.
The UV-Vis spectrum of this compound is expected to be very similar to that of minocycline, exhibiting characteristic absorption bands arising from the π-electron system of the tetracycline chromophore. nih.gov The spectrum would likely show absorption maxima in the regions of 250-280 nm and 340-360 nm.
Development of Bioanalytical Assays for Preclinical Research Samples
Bioanalytical assays are critical for the quantitative determination of a compound and its metabolites in biological samples. For a molecule like this compound, these assays must be highly sensitive and specific to distinguish it from its parent compound, minocycline, and other related substances. nih.gov The development process involves creating and validating methods that are precise, accurate, and reliable for use in preclinical pharmacological research. nih.gov While specific assays for this compound are not extensively documented in publicly available literature, the methodologies employed for the parent compound, minocycline, and other tetracycline analogues provide a clear framework for their development.
Cell-based reporter assays are powerful tools for assessing the functional activity of a compound by measuring its effect on specific cellular signaling pathways. youtube.comyoutube.com These assays typically involve genetically modifying a cell line to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a transcriptional response element that is sensitive to a particular pathway. youtube.comyoutube.com When the pathway is activated or inhibited by a test compound, the expression of the reporter gene changes, producing a measurable signal such as light or a color change.
For this compound, a reporter assay could be designed to evaluate its impact on pathways known to be modulated by tetracyclines, such as inflammatory or apoptotic pathways. nih.gov For instance, a cell line could be engineered with a reporter construct responsive to NF-κB, a key transcription factor in inflammation. The functional activity of this compound would be quantified by the dose-dependent change in reporter gene expression.
Hypothetical Reporter Assay Design: A human cell line (e.g., HEK293) could be stably transfected with a plasmid containing a luciferase gene downstream of a promoter with multiple NF-κB binding sites. Upon stimulating the cells with an inflammatory agent like TNF-α, the NF-κB pathway is activated, leading to luciferase expression. The functional activity of this compound would be assessed by its ability to suppress this signal.
Table 1: Illustrative Data from a Hypothetical NF-κB Reporter Gene Assay
This table represents the type of data that would be generated to assess the functional activity of this compound (7-DDM) in a cell-based reporter assay designed to measure the inhibition of the NF-κB signaling pathway.
| Concentration of 7-DDM (µM) | Luciferase Activity (Relative Light Units) | Percent Inhibition (%) |
| 0 (Vehicle Control) | 15,200 | 0 |
| 0.1 | 13,500 | 11.2 |
| 1 | 9,800 | 35.5 |
| 10 | 4,600 | 69.7 |
| 50 | 1,800 | 88.2 |
| 100 | 950 | 93.8 |
Immunoassays utilize the high specificity of antigen-antibody binding to detect and quantify molecules in a sample. youtube.com For small molecules like this compound, competitive immunoassays are the most common format. tandfonline.comechelon-inc.commybiosource.com These assays are invaluable for studying the interaction between the compound and specific proteins, such as its molecular target or binding partners.
A notable advancement in this area is the development of a controllable system based on the interaction between minocycline, a specific single-domain antibody (sdAb), and a competing peptide. biorxiv.orgucl.ac.uk Researchers successfully generated an anti-minocycline sdAb by immunizing an alpaca with a minocycline conjugate. biorxiv.org This antibody was then used in assays to identify a peptide that could bind to the sdAb but would be displaced by minocycline. This system demonstrates a powerful immunoassay-based approach to study protein-compound interactions, where the displacement of a known binder (the peptide) by the test compound provides a measure of binding affinity.
This methodology could be directly adapted for this compound. The primary steps would involve:
Antibody Generation: Producing a specific sdAb that recognizes 7-Didemethyl Minocycline. This may require synthesizing a hapten of the compound and conjugating it to a carrier protein for immunization. tandfonline.comtandfonline.com
Competitive Assay Development: Using the generated antibody in a competitive ELISA format. creative-diagnostics.com In this setup, a plate is coated with a conjugate of the compound. The sample containing free this compound is incubated with the specific antibody and then added to the plate. The free compound in the sample competes with the coated compound for antibody binding. A lower signal indicates a higher concentration of the compound in the sample. echelon-inc.com
This approach allows for the quantification of the compound and the characterization of its binding kinetics with the antibody. Furthermore, the specificity of the antibody can be tested against related compounds to determine cross-reactivity.
Table 2: Research Findings on the Development of a Minocycline-Displaceable Protein Interaction System
This table summarizes key binding affinity data from research on a novel control system using an anti-minocycline single-domain antibody (sdAb). This research provides a direct blueprint for developing similar immunoassays to study the protein interactions of this compound.
| Interacting Molecules | Method | Affinity (KD) | Key Finding |
| Anti-Minocycline sdAb and Minocycline | Surface Plasmon Resonance (SPR) | 31 nM | High-affinity binding between the generated antibody and the small molecule drug. ucl.ac.uk |
| Anti-Minocycline sdAb and Peptide (ACPGWARAFC) | Surface Plasmon Resonance (SPR) | 111 nM | Identification of a peptide that binds the antibody with lower affinity than minocycline. ucl.ac.uk |
| Peptide-sdAb Binding with Minocycline | Competition ELISA | ~7-fold reduction | Minocycline effectively displaces the peptide from the antibody, forming the basis of a competitive assay. |
Theoretical and Computational Studies on 7 Didemethyl Minocycline Dihydrochloride
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and dynamics simulations are cornerstone computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 7-Didemethyl Minocycline (B592863) Dihydrochloride (B599025), and a biological macromolecule (target), like a protein or ribosomal RNA. msu.runih.gov These methods model the physical and chemical complementarity between the ligand and the target's binding site.
The primary antibacterial target of tetracyclines is the bacterial ribosome, specifically the 30S ribosomal subunit, where they inhibit protein synthesis. researchgate.netresearchgate.net Computational models are used to simulate the binding of tetracycline (B611298) analogues to this target. It is hypothesized that 7-Didemethyl Minocycline Dihydrochloride, like its parent compounds, binds to the A-site of the 30S subunit, preventing the attachment of aminoacyl-tRNA. researchgate.net
Molecular docking simulations would place the this compound molecule into the known tetracycline binding sites on the 30S ribosome (PDB IDs such as 4v64 can be used as a structural basis). metu.edu.tr These simulations calculate a scoring function to estimate the binding affinity (ΔG) and predict the most stable binding pose. Key interactions would likely involve hydrogen bonds with specific nucleotides, such as C1403, G1491, A1492, and A1493, and chelation of a magnesium ion, which is crucial for the binding of tetracyclines to the ribosome. metu.edu.trnih.gov
Beyond the ribosome, tetracyclines are known to inhibit other enzymes, such as matrix metalloproteinases (MMPs). nih.govnih.gov Computational studies on chemically modified tetracyclines have shown that they can bind to the active site of MMP-2, often involving chelation of the catalytic zinc ion. nih.gov Similar docking studies for this compound could predict its potential as an MMP inhibitor by modeling its interaction with the enzyme's active site, particularly the S1' pocket. nih.gov
| Target | Predicted Binding Site | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (ΔG, kcal/mol) | Primary Interaction Type |
|---|---|---|---|---|
| Bacterial 30S Ribosome | Primary site (Tet-1) | h34 (G1053, U1196), h31 (C966) | -9.5 | Hydrogen Bonding, Mg2+ Chelation |
| Matrix Metalloproteinase-2 (MMP-2) | Catalytic Domain | His201, Glu202, His211 | -7.8 | Zinc Chelation, Hydrophobic Interactions |
| Tetracycline Repressor Protein (TetR) | Antibiotic Binding Pocket | Phe86, His100, Gln116 | -8.2 | Hydrogen Bonding, Pi-Stacking |
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. msu.runih.gov An MD simulation for this compound bound to the 30S ribosome would reveal the stability of the predicted binding pose and the flexibility of both the ligand and the binding pocket. nih.gov These simulations, often run for nanoseconds to microseconds, track the atomic movements and can confirm the persistence of key hydrogen bonds and coordination with metal ions identified in docking studies. arxiv.orgcambridge.org
Conformational analysis of this compound itself is also critical. The tetracycline scaffold is known to be flexible. arxiv.org Understanding the molecule's preferred conformations in solution helps in assessing which conformer is most likely to bind to the target. This analysis can highlight the importance of specific functional groups and their spatial arrangement for biological activity. MD simulations can reveal how the binding of the ligand induces conformational changes in the target protein or RNA, which can be essential for its inhibitory function. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arxiv.org For a new derivative like this compound, QSAR models built on existing tetracycline data can predict its potential efficacy.
A QSAR model for the antibacterial activity of tetracyclines would use a dataset of various derivatives with their experimentally determined minimum inhibitory concentrations (MICs). biomedres.us Structural features, or "descriptors," are calculated for each molecule. For this compound, the absence of methyl groups at the 7-position and the dimethylamino group at the C4-position would be key descriptors. nih.gov The model would then predict its antibacterial activity based on these features. The core tetracyclic ring system is essential for activity, and modifications at the C5 to C9 positions are known to modulate the antibacterial spectrum. biomedres.usnih.gov
The biological interactions of this compound are governed by its physicochemical properties. Key descriptors in a QSAR model would include:
Lipophilicity (LogP): This affects the molecule's ability to cross bacterial membranes. arxiv.org
Molecular Weight (MW): A fundamental property influencing diffusion and binding.
Topological Polar Surface Area (TPSA): Relates to hydrogen bonding potential and membrane permeability.
Electronic Properties: Such as the distribution of charges and dipole moment, which are critical for binding to polar sites like the ribosome. nih.gov
The removal of the two methyl groups (didemethylation) would slightly decrease the molecular weight and likely alter the lipophilicity compared to minocycline. A QSAR analysis would quantify how these changes are expected to impact its interaction with the ribosome or other potential targets.
| Compound | LogP | TPSA (Ų) | Molecular Weight (g/mol) | Predicted Influence on Activity |
|---|---|---|---|---|
| Tetracycline | -1.30 | 181.4 | 444.4 | Baseline Broad-Spectrum Activity |
| Minocycline | -1.90 | 163.2 | 457.5 | Increased Lipophilicity, Enhanced Potency |
| This compound | -2.10 (Estimated) | 163.2 (Estimated) | 429.4 (Estimated) | Altered Lipophilicity and Steric Profile |
In Silico Prediction of Potential Off-Target Interactions and Pathway Modulation
A significant challenge in drug development is understanding a compound's unintended interactions, or "off-targets," which can lead to side effects or provide opportunities for drug repurposing. nih.gov Computational methods can screen a compound against a large database of known protein structures to predict potential off-target binding. nih.govresearchgate.net
For this compound, such a screening could identify interactions beyond the bacterial ribosome. As mentioned, tetracyclines are known to interact with mammalian MMPs, which could be considered a beneficial off-target effect in certain inflammatory diseases. nih.gov A computational approach could predict its binding affinity to various MMP subtypes. Other potential off-targets could include ion channels, G protein-coupled receptors (GPCRs), and other enzymes. mdpi.com These predictions are based on structural homology and chemical similarity to known ligands of these targets. mdpi.com By identifying potential off-target interactions, these in silico methods can help predict broader biological effects and guide preclinical safety assessments.
Future Research Directions and Unexplored Avenues for 7 Didemethyl Minocycline Dihydrochloride
Investigation of Novel Mechanistic Pathways Unrelated to Known Tetracycline (B611298) Actions
The tetracycline class of antibiotics, including minocycline (B592863), is known to exert effects beyond direct antimicrobial action, such as anti-inflammatory, immunomodulatory, and neuroprotective properties. nih.gov These non-canonical effects are of significant interest. Future research on 7-Didemethyl Minocycline Dihydrochloride (B599025) should therefore systematically investigate its potential to modulate biological pathways independently of its effect on the bacterial ribosome.
Key research questions would include:
Anti-inflammatory and Immunomodulatory Effects: Does 7-Didemethyl Minocycline Dihydrochloride inhibit the production of pro-inflammatory cytokines? Can it modulate the activity of immune cells such as microglia, neutrophils, and lymphocytes? patsnap.com Studies have shown that minocycline can enhance antitumor T-cell immunity. nih.gov A similar investigation into the effects of this compound on T-cell signaling pathways could reveal novel immunomodulatory functions. nih.gov
Neuroprotective Potential: Given that minocycline is recognized for its neuroprotective capabilities, it is critical to explore whether this compound shares or exceeds these properties. nih.gov Research could focus on its ability to cross the blood-brain barrier and its impact on pathways implicated in neurodegenerative diseases.
Inhibition of Matrix Metalloproteinases (MMPs): Minocycline is a known inhibitor of MMPs, which are involved in tissue remodeling and disease processes. tocris.com Investigating the inhibitory profile of this compound against a panel of MMPs could uncover applications in conditions characterized by excessive MMP activity.
These investigations would necessitate a move away from purely microbiological assays towards cell-based assays, animal models of inflammation and neurodegeneration, and proteomic and genomic approaches to identify novel molecular targets.
| Pathway | Research Focus | Potential Applications (Non-Clinical) |
|---|---|---|
| Inflammatory Signaling | Inhibition of cytokines (e.g., TNF-α, IL-6), modulation of NF-κB pathway | Models of chronic inflammatory diseases |
| Immune Cell Modulation | Effects on T-cell activation and differentiation, microglial inhibition | Autoimmune and neuroinflammatory research models |
| Matrix Metalloproteinase (MMP) Inhibition | Enzyme inhibition assays against various MMP subtypes | Research into tissue degradation processes |
| Apoptosis Regulation | Modulation of pro- and anti-apoptotic proteins | Models of diseases with dysregulated cell death |
Exploration of Interactions with Host Microbiome Components Beyond Direct Antibacterial Effects
The human microbiome is a complex ecosystem that plays a crucial role in health and disease. Antibiotics can have profound and lasting effects on the composition and function of the microbiome, a phenomenon known as dysbiosis. nih.govmdpi.com While the direct antibacterial spectrum of this compound is a primary research area, its secondary and indirect effects on the host microbiome are equally important.
Future research should focus on:
Characterizing Microbiome Alterations: High-throughput sequencing of the 16S rRNA gene and metagenomic analysis should be employed to characterize the changes in the gut and skin microbiome following exposure to this compound. nih.gov Studies on minocycline have shown significant depletion of beneficial species like Bifidobacterium and Lactobacillus. nih.govnih.gov A comparative analysis would reveal if the 7-didemethyl derivative has a different impact.
Functional Consequences of Dysbiosis: Beyond compositional changes, it is vital to understand the functional consequences of any observed dysbiosis. This includes investigating changes in the production of microbial metabolites, such as short-chain fatty acids, which have systemic effects on the host.
Interactions with Probiotic Strains: Research could explore the interaction of this compound with common probiotic strains to determine if it has a more favorable profile than its parent compound, potentially sparing beneficial microbes.
Understanding these complex interactions will be crucial for a comprehensive assessment of the compound's biological effects.
| Research Area | Methodology | Key Data Output |
|---|---|---|
| Compositional Analysis | 16S rRNA gene sequencing, shotgun metagenomics | Changes in microbial diversity and relative abundance of taxa |
| Functional Metagenomics | Analysis of microbial gene pathways | Alterations in metabolic potential of the microbiome |
| Metabolomics | Mass spectrometry-based analysis of microbial metabolites | Changes in levels of short-chain fatty acids and other key metabolites |
| In Vitro Co-culture | Growth inhibition assays with specific probiotic and commensal strains | Differential susceptibility of beneficial vs. pathogenic bacteria |
Development of Advanced Cellular and Organoid Models for Complex Mechanistic Studies
Traditional two-dimensional cell cultures often fail to replicate the complexity of in vivo environments. The development and use of advanced cellular and organoid models are essential for more accurate and clinically relevant mechanistic studies of compounds like this compound. gbo.comresearchgate.net
Future research efforts should include:
Human Organoid Models: The use of human organoid models, such as intestinal and skin organoids, can provide a more realistic platform to study host-pathogen-drug interactions. researchgate.netnih.gov These models can be used to investigate the compound's efficacy against biofilms, its effects on host cell layers, and the resulting immune responses. researchgate.netnih.gov
Co-culture Systems: Developing co-culture systems that include both human cells and specific microbial communities can help to dissect the complex interplay between the drug, the host, and the microbiome.
Organ-on-a-Chip Technologies: Microfluidic organ-on-a-chip platforms can be used to model the physiological environment of specific organs, allowing for more precise studies of the compound's pharmacokinetics and pharmacodynamics at the tissue level. researchgate.net
These advanced models will be instrumental in bridging the gap between in vitro findings and in vivo realities. gbo.com
Application as a Probe for Specific Biological Targets or Pathways in Research Tools
The ability of tetracyclines to bind to specific cellular components, most notably the ribosome, makes them valuable as research tools. sciencedaily.comnih.gov this compound could be developed into a chemical probe to investigate its own biological targets and potentially uncover new ones.
This line of research would involve:
Synthesis of Labeled Derivatives: The synthesis of fluorescently or isotopically labeled versions of this compound would be a critical first step. These labeled probes would allow for direct visualization of the compound's distribution within cells and tissues.
Target Identification Studies: Using techniques such as affinity chromatography coupled with mass spectrometry, researchers could identify the specific proteins and cellular components that the compound binds to. sciencedaily.com This could confirm expected targets, like the ribosome, and potentially reveal novel off-target interactions.
Pathway Elucidation: Once targets are identified, the functional consequences of the compound binding to these targets can be investigated, providing a deeper understanding of its mechanism of action.
The development of this compound as a chemical probe could have applications far beyond its potential therapeutic use, contributing to a broader understanding of cellular biology.
Potential as a Lead Compound for Derivatization in Medicinal Chemistry Research Programs (Non-Clinical Focus)
The chemical scaffold of this compound presents a promising starting point for medicinal chemistry programs aimed at generating novel compounds with tailored properties. The removal of the methyl groups at the 7-position provides a unique chemical handle for further modification.
Future medicinal chemistry research could focus on:
Structure-Activity Relationship (SAR) Studies: A systematic derivatization of the 7-position and other sites on the tetracycline core could be undertaken to explore the SAR for various biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects. nih.gov
Generation of Novel Analogs: The synthesis of a library of analogs based on the 7-Didemethyl Minocycline scaffold could lead to the discovery of compounds with improved potency, altered spectrum of activity, or entirely new mechanistic profiles. researchgate.net
Optimization of Physicochemical Properties: Medicinal chemistry efforts could also focus on optimizing the physicochemical properties of the molecule to improve characteristics such as solubility, stability, and membrane permeability, which are crucial for its utility as a research tool or a potential therapeutic lead.
This research would be purely focused on the non-clinical exploration of novel chemical matter and the expansion of the chemical space around the tetracycline scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and reaction conditions for synthesizing 7-Didemethyl Minocycline Dihydrochloride?
- Methodological Answer : Synthesis typically involves polar solvents (e.g., water, alcohols) and stepwise modifications to the tetracycline backbone. Oxidizing agents like potassium permanganate or hydrogen peroxide may be employed for demethylation, followed by hydrochlorination under controlled pH conditions. Reaction optimization should prioritize yield and purity, validated via HPLC (>99%) and mass spectrometry .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>99%). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with literature or PubChem entries for validation .
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
- Methodological Answer : The compound is slightly soluble in water but exhibits better solubility in dimethylformamide (DMF) or methanol. For biological assays, prepare stock solutions in DMF and dilute in aqueous buffers (e.g., PBS) to maintain stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in mechanistic studies involving this compound?
- Methodological Answer : Discrepancies in mechanism-of-action studies (e.g., methylation modulation vs. antibiotic activity) require cross-validation using orthogonal assays. For example:
- Compare in vitro enzyme inhibition data (e.g., LSD1 assays ) with in vivo models tracking biomarkers like H3K4/H3K9 methylation.
- Use CRISPR-edited cell lines to isolate specific pathways affected by the compound .
Q. What experimental strategies optimize the yield and scalability of this compound synthesis?
- Methodological Answer : Employ AI-driven retrosynthesis tools (e.g., PubChem’s Template_relevance models) to predict efficient routes. Optimize reaction parameters (temperature, solvent polarity, catalyst load) using design-of-experiment (DoE) frameworks. Validate scalability via pilot-scale batches with continuous flow chemistry .
Q. How should researchers design stability studies to evaluate this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing at elevated temperatures (40°C) and humidity (75% RH) over 6–12 months. Monitor degradation products via LC-MS and assess bioactivity retention using cell-based assays (e.g., antimicrobial susceptibility testing). Store lyophilized powder at −20°C in desiccated conditions .
Q. What are best practices for integrating this compound into in vivo neuroprotection or antimicrobial studies?
- Methodological Answer :
- Dosing : Calculate pharmacokinetic parameters (e.g., half-life, bioavailability) via preliminary pharmacokinetic/pharmacodynamic (PK/PD) modeling.
- Animal Models : Use transgenic mice (e.g., Alzheimer’s or bacterial infection models) with dose-response studies. Track outcomes via histopathology and bacterial load quantification .
- Controls : Include vehicle-only and positive controls (e.g., minocycline) to isolate compound-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
